molecular formula C16H21N3O3 B601034 Bendamustine Ether Impurity CAS No. 1228552-02-0

Bendamustine Ether Impurity

Cat. No.: B601034
CAS No.: 1228552-02-0
M. Wt: 303.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine Ether Impurity (HCl) is a compound with the CAS No. 2173004-95-8 . It is a dimer impurity of Bendamustine , a chemotherapeutic agent that belongs to the family of alkylating agents . The chemical name for this compound (HCl) is 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride .


Molecular Structure Analysis

The molecular formula for this compound (HCl) is C16H21N3O3 : HCl . It has structural similarities to both alkylating agents and purine analogs .


Chemical Reactions Analysis

A potential impurity in bendamustine hydrochloride, Bendamustine deschloro dimer, has been synthesized from compound 1 in nine steps, involving two key intermediate compounds .


Physical and Chemical Properties Analysis

The molecular weight of this compound (HCl) is 303.4 : 36.5 . Unfortunately, I was unable to find more specific physical and chemical properties of this compound.

Scientific Research Applications

Synthesis and Characterization

  • Bendamustine deschloro dimer, a potential impurity in bendamustine hydrochloride, was synthesized from 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate through a nine-step process. This synthesis achieved a purity of 95.63% using high-performance liquid chromatography (Yuan & Zhu, 2020).

Degradant Impurities Identification

  • Two degradant impurities in bendamustine hydrochloride were identified under stressed conditions. These impurities were isolated and characterized using Q-TOF/MS and nuclear magnetic resonance (NMR), contributing to a better understanding of bendamustine's stability (Chen et al., 2015).

Stability-Indicating Method Development

  • A novel high-performance liquid chromatography method was developed for quantifying impurities in Bendamustine hydrochloride. This method is vital for ensuring the quality and stability of bendamustine as a pharmaceutical compound (Kasa et al., 2014).

Mechanistic Differentiation from Other Alkylating Agents

  • Bendamustine displays a unique pattern of cytotoxicity and mechanistic features compared to other alkylating agents, highlighting its distinct clinical efficacy. This differentiates it in terms of DNA damage response and apoptosis induction (Leoni et al., 2008).

Metabolism and Mechanism of Action

  • Bendamustine undergoes extensive first-pass metabolism, and its main transformation product, a cytotoxic hydroxy metabolite, contributes to its unique clinical profile. Understanding its metabolism is crucial for developing mechanism-based combination strategies in cancer therapy (Gandhi, 2002).

Application in Cancer Therapy

  • Clinical studies demonstrate bendamustine's efficacy in patients with B-cell non-Hodgkin's lymphoma and chronic lymphocytic leukemia, reinforcing its role in cancer treatment (Friedberg et al., 2008).

Comparative Efficacy Studies

  • Bendamustine, compared with chlorambucil in untreated chronic lymphocytic leukemia patients, showed significantly greater efficacy, establishing its importance in first-line therapy (Knauf et al., 2009).

Bendamustine's Unique Cytotoxic Profile

  • Bendamustine's cytotoxic and apoptotic activity in leukemia and breast cancer cell lines was characterized, showing its specific activity spectrum and low clastogenic effect, which is unusual for alkylating agents (Konstantinov et al., 2002).

Bendamustine in Combination Therapies

  • The combination of bendamustine with rituximab in relapsed chronic lymphocytic leukemia patients showed effective results, indicating its potential in combination therapies (Fischer et al., 2011).

Improved Stability and Anticancer Efficacy

  • A study on the improved stability and efficacy of bendamustine via a co-polymeric PEG-PLGA nanoparticulate approach demonstrated significant advancements in drug formulation for better cancer treatment outcomes (Khan et al., 2016).

Metabolite Profiling in Urine

  • Metabolite profiling of bendamustine in urine of cancer patients provided insights into the drug's metabolic pathways and the nature of its metabolites, which is essential for understanding its pharmacokinetics and efficacy (Dubbelman et al., 2012).

Metabolic Pathways in Rats

  • Investigating the metabolic profile of bendamustine in rat urine and bile helped understand its biotransformation in vivo, which is crucial for predicting its behavior in human subjects (Chovan et al., 2007).

New Synthetic Routes

  • Development of a new and efficient route to synthesize bendamustine hydrochloride significantly improved the production process, making it more sustainable and cost-effective (Chen et al., 2011).

Pharmacokinetic and Pharmacodynamic Profile

  • Comprehensive studies on the pharmacokinetics and pharmacodynamics of bendamustine and its metabolites provide a thorough understanding of its behavior in the body, aiding in optimizing dosing and treatment strategies (Darwish et al., 2015).

Mechanism of Action

Target of Action

Bendamustine Ether Impurity, like Bendamustine, primarily targets DNA within cells . DNA plays a crucial role in cell division and the encoding of proteins. By interacting with DNA, this compound can influence cell behavior, particularly the process of cell division .

Mode of Action

This compound is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This interaction with DNA results in cell death . It is active against both active and quiescent cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves DNA synthesis and repair . By causing crosslinks in the DNA, the normal process of DNA replication is disrupted, which can lead to errors in the DNA sequence during replication . These errors can trigger cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

After intravenous infusion, Bendamustine is extensively metabolized in the liver by cytochrome P450 . More than 95% of the drug is bound to protein – primarily albumin . Only free Bendamustine is active . The concentrations of Bendamustine peak at the end of intravenous infusion and subsequent elimination is triphasic, with the intermediate phase representing the effective half-life .

Result of Action

The primary result of this compound’s action is cell death . By causing crosslinks in DNA, the compound disrupts normal cell division, leading to errors in DNA replication and, ultimately, cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, humidity, and photolysis . Under stressed conditions, degradant impurities in Bendamustine Hydrochloride drug product can be detected . These impurities, which include this compound, can have a significant impact on the quality and safety of the pharmaceuticals .

Safety and Hazards

While specific safety and hazard information for Bendamustine Ether Impurity is not available, it’s important to note that Bendamustine, the parent compound, is a chemotherapeutic agent and should be handled with care. Users should avoid breathing mist, gas or vapours, and avoid contact with skin and eyes .

Future Directions

Bendamustine has gained attention due to its beneficial properties in the therapy of relapsed or refractory hematological malignancies, synergistic effects with other antineoplastic agents, and increasing recent reports on its immunomodulatory effects . Further investigations of this unique drug are encouraged .

Properties

IUPAC Name

4-(1-methyl-5-morpholin-4-ylbenzimidazol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-18-14-6-5-12(19-7-9-22-10-8-19)11-13(14)17-15(18)3-2-4-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJQBOGHXQJRBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bendamustine Ether Impurity
Reactant of Route 2
Reactant of Route 2
Bendamustine Ether Impurity
Reactant of Route 3
Reactant of Route 3
Bendamustine Ether Impurity
Reactant of Route 4
Reactant of Route 4
Bendamustine Ether Impurity
Reactant of Route 5
Reactant of Route 5
Bendamustine Ether Impurity
Reactant of Route 6
Bendamustine Ether Impurity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.